

# Spectroscopic Profile of 5-(2-Furyl)isoxazole-3-carboxylic acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-(2-Furyl)isoxazole-3-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-(2-Furyl)isoxazole-3-carboxylic acid** (CAS No. 98434-06-1). While direct experimental spectra for this specific compound are not publicly available in the cited literature, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. The methodologies for acquiring such data are also detailed, providing a framework for experimental replication and verification. The molecular formula for this compound is  $C_8H_5NO_4$ , with a molecular weight of 179.13 g/mol .[\[1\]](#)[\[2\]](#)

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-(2-Furyl)isoxazole-3-carboxylic acid**. These predictions are derived from established principles of spectroscopy and data from analogous furan and isoxazole derivatives.

### Table 1: Predicted $^1H$ NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~13.0 - 14.0	br s	-	Carboxylic acid (-COOH)
~7.8 - 8.0	dd	~1.8, 0.8	H5' (Furan)
~7.2 - 7.4	dd	~3.6, 0.8	H3' (Furan)
~6.9 - 7.1	s	-	H4 (Isoxazole)
~6.6 - 6.8	dd	~3.6, 1.8	H4' (Furan)

Solvent: DMSO-d<sub>6</sub>

**Table 2: Predicted <sup>13</sup>C NMR Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~160	Carboxylic acid (-COOH)
~158	C3 (Isoxazole)
~168	C5 (Isoxazole)
~148	C5' (Furan)
~145	C2' (Furan)
~115	C3' (Furan)
~113	C4' (Furan)
~100	C4 (Isoxazole)

Solvent: DMSO-d<sub>6</sub>

**Table 3: Predicted IR Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
1700-1730	Strong	C=O stretch (Carboxylic acid)
1600-1620	Medium	C=N stretch (Isoxazole)
1500-1580	Medium-Strong	C=C stretch (Aromatic rings)
1000-1300	Strong	C-O stretch

**Table 4: Predicted Mass Spectrometry Data**

m/z	Relative Intensity (%)	Assignment
179	100	[M] <sup>+</sup> (Molecular Ion)
162	Moderate	[M - OH] <sup>+</sup>
134	High	[M - COOH] <sup>+</sup>
106	Moderate	[M - COOH - CO] <sup>+</sup>
93	Moderate	[Furan-C≡N-OH] <sup>+</sup>
65	Moderate	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for **5-(2-Furyl)isoxazole-3-carboxylic acid**. These protocols are based on standard practices for the characterization of organic compounds.[\[3\]](#)[\[4\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of **5-(2-Furyl)isoxazole-3-carboxylic acid** in 0.7 mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub>. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample would be prepared as a KBr pellet. A small amount of the compound would be ground with dry potassium bromide and compressed into a thin disk. The spectrum would be recorded in the range of 4000-400  $\text{cm}^{-1}$ .

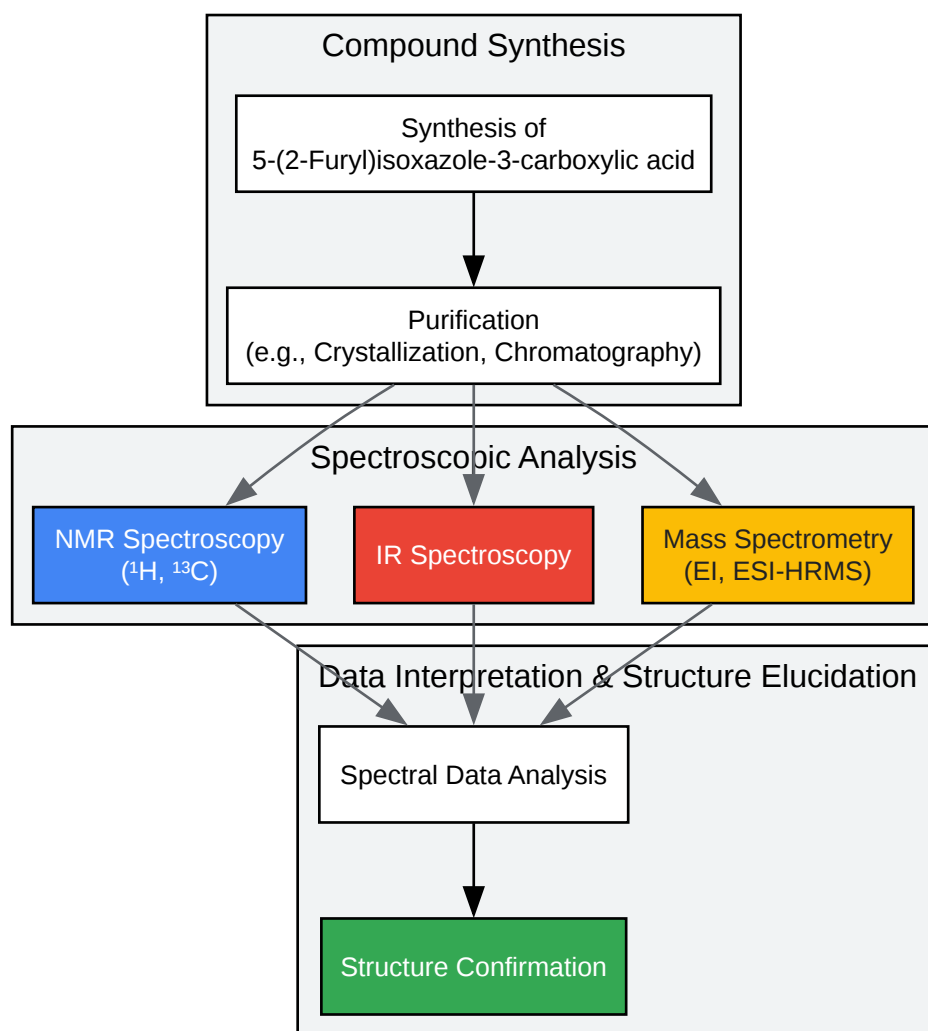
## Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, and the mass spectrum would be recorded. For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer would be used to confirm the elemental composition.[3]

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-(2-Furyl)isoxazole-3-carboxylic acid**.



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Caption: Workflow for the synthesis and spectroscopic characterization.

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